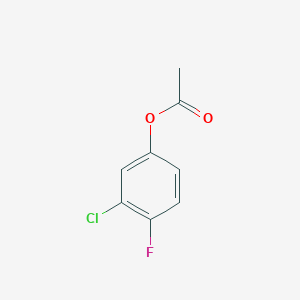

3-Chloro-4-fluorophenyl acetate

Description

Significance of Halogenated Phenyl Moieties in Contemporary Organic Chemistry

Halogenated phenyl groups are fundamental building blocks in organic synthesis. The presence of halogen atoms on a phenyl ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. Halogens like chlorine and fluorine are highly electronegative and can alter the electron density of the aromatic ring through inductive effects. This modification is crucial in directing the course of chemical reactions, such as electrophilic aromatic substitution, and in stabilizing intermediates.

Furthermore, the specific halogen atom impacts the molecule's physicochemical properties. For instance, fluorine substitution can enhance metabolic stability and binding affinity to biological targets, a strategy widely used in drug discovery. Chlorine, with its larger size and different electronic properties compared to fluorine, offers another vector for tuning a molecule's characteristics. The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is also a critical factor in the design of supramolecular structures and in molecular recognition processes.

Overview of Phenyl Acetate (B1210297) Derivatives in Academic Research

Phenyl acetate and its derivatives are important esters that serve as versatile intermediates and subjects of study in academic and industrial research. nih.gov The ester functional group is a key component in many biologically active molecules and is a common protecting group in organic synthesis. The reactivity of the ester, particularly its hydrolysis to a phenol (B47542) and a carboxylic acid, is a well-studied reaction, with the rate being highly dependent on the electronic nature of the phenyl ring. pearson.compearson.comacs.org

Research into phenyl acetate derivatives spans a wide range of applications. For example, certain halogenated phenyl acetic acid derivatives of progesterone (B1679170) have been investigated as potent progesterone receptor antagonists. nih.gov Additionally, the synthesis and biological activities of novel functionalized phenyl acetate derivatives are a continuing area of interest, with studies exploring their potential in various therapeutic areas. nih.gov

Research Landscape and Specific Focus on 3-Chloro-4-fluorophenyl acetate

While broad research exists on halogenated phenyls and phenyl acetates, specific public domain research on this compound is limited. Its scientific importance is primarily understood through its role as a potential synthetic intermediate. The compound combines the structural features of a chlorinated and fluorinated phenyl ring with an acetate ester, suggesting its utility in the synthesis of more complex molecules that require this specific substitution pattern. Its properties and reactivity are inferred from the well-established chemistry of its constituent functional groups and from studies of its precursor, 3-chloro-4-fluorophenol (B1581553). sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIPXOXHRSGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611700 | |

| Record name | 3-Chloro-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199586-28-2 | |

| Record name | 3-Chloro-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 3 Chloro 4 Fluorophenyl Acetate

Established Synthetic Routes to 3-Chloro-4-fluorophenyl acetate (B1210297)

The synthesis of 3-Chloro-4-fluorophenyl acetate, a valuable intermediate in the creation of more complex organic molecules for pharmaceuticals and agrochemicals, is primarily achieved through several established routes. These methods focus on the formation of an ester linkage to the phenolic group of a 3-chloro-4-fluorophenyl precursor.

Esterification Protocols from Phenolic Precursors

The most common and widely reported method for synthesizing this compound is through the direct esterification of 3-chloro-4-fluorophenol (B1581553). This reaction involves treating the phenol (B47542) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The underlying mechanism is a nucleophilic acyl substitution, where the oxygen atom of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acetylating agent.

This process is typically catalyzed by an acid or a base. Common catalysts include sulfuric acid (H₂SO₄) and pyridine (B92270). Pyridine serves a dual role by not only catalyzing the reaction but also neutralizing the hydrochloric acid (HCl) byproduct when acetyl chloride is used, which helps to drive the reaction equilibrium towards the formation of the ester product.

An example of this protocol involves dissolving 3-chloro-4-fluorophenol in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of acetic anhydride and pyridine at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

Synthetic Pathways Involving 3-Chloro-4-fluorophenylacetic Acid

While direct esterification of 3-chloro-4-fluorophenol is the primary route to this compound, pathways involving 3-Chloro-4-fluorophenylacetic acid are more commonly associated with the synthesis of its isomers, such as ethyl 2-(3-chloro-4-fluorophenyl)acetate. In these syntheses, 3-chloro-4-fluorophenylacetic acid is esterified with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid, typically under reflux conditions. The conversion of 3-Chloro-4-fluorophenylacetic acid to this compound is not a direct or common synthetic route due to the structural differences between the target molecule and the starting acid.

Acyl Chloride Formation as a Key Intermediate Step

The use of an acyl chloride, specifically acetyl chloride, is a cornerstone of one of the main synthetic routes from phenolic precursors. In this context, acetyl chloride acts as a highly reactive acetylating agent. Its reaction with 3-chloro-4-fluorophenol is an efficient method for forming the acetate ester. The high reactivity of acetyl chloride allows the reaction to proceed readily, often in the presence of a base like pyridine to scavenge the HCl generated during the reaction.

While not for the direct synthesis of this compound, the formation of acyl chlorides from corresponding carboxylic acids is a fundamental step in many related organic syntheses. For instance, in the preparation of amides, a carboxylic acid is often first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then react with an amine. google.com This principle highlights the importance of acyl chlorides as reactive intermediates in achieving efficient acylation reactions.

Optimization of Synthetic Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst is crucial for developing an efficient and scalable synthetic process.

Influence of Temperature, Solvents, and Catalysts on Yield and Purity

Temperature: Reaction temperature plays a critical role in the esterification of 3-chloro-4-fluorophenol. Elevated temperatures, typically in the range of 60–80°C, can increase the reaction rate. However, excessively high temperatures may promote undesirable side reactions, such as the hydrolysis of the ester product, especially if moisture is present. For reactions using catalysts like pyridine, a common procedure involves starting at a low temperature (e.g., 0°C) and then allowing the reaction to proceed at room temperature (around 25°C) for several hours.

Solvents: The choice of solvent is critical to prevent competing reactions. Anhydrous (water-free) solvents such as dichloromethane (B109758) or dimethyl sulfoxide (DMSO) are preferred to minimize the hydrolysis of the acetylating agent and the final ester product. The solvent must also be capable of dissolving the reactants and be inert under the reaction conditions.

Catalysts: The selection of a catalyst can significantly enhance the yield. Strong acids like sulfuric acid or Lewis acids are effective in catalyzing the esterification. Pyridine is also commonly used, particularly with acetyl chloride, to neutralize the HCl byproduct and shift the reaction equilibrium toward the product. However, the concentration of the catalyst must be carefully controlled, as an excess can sometimes lead to the degradation of sensitive functional groups on the aromatic ring.

Table 1: Impact of Reaction Parameters on Synthesis

| Parameter | Condition | Effect on Yield and Purity | Citation |

| Temperature | Elevated (60–80°C) | Increases reaction rate but may promote side reactions. | |

| Low to Ambient (0-25°C) | Controlled reaction, minimizes side products. | ||

| Solvent | Anhydrous (e.g., Dichloromethane) | Minimizes competing hydrolysis reactions. | |

| Catalyst | Sulfuric Acid / Lewis Acids | Enhances reaction yield. | |

| Pyridine | Neutralizes HCl byproduct, driving equilibrium. |

Development of Efficient Reaction Workup Procedures

After the synthesis is complete, a robust workup and purification procedure is essential to isolate this compound in high purity. A typical workup procedure involves quenching the reaction mixture, often by adding it to ice water. This step serves to stop the reaction and precipitate the crude product.

The next step is usually an extraction with an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate. acs.org This separates the desired organic product from aqueous-soluble impurities and salts. The combined organic layers are then typically washed with water or a brine solution to remove any remaining water-soluble materials.

Finally, the organic solvent is removed, often under reduced pressure using a rotary evaporator, to yield the crude product. Purification is most commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture or an ethyl acetate/hexanes mixture. Column chromatography using silica (B1680970) gel is another effective method for achieving high purity.

Table 2: Common Workup and Purification Steps

| Step | Procedure | Purpose | Citation |

| Quenching | Addition of ice water | Stops the reaction and precipitates the product. | |

| Extraction | Use of dichloromethane or ethyl acetate | Separates the organic product from aqueous impurities. | acs.org |

| Washing | Washing with water or brine | Removes residual water-soluble impurities. | chemicalbook.com |

| Drying | Use of an anhydrous salt (e.g., Na₂SO₄) | Removes residual water from the organic phase. | acs.org |

| Purification | Recrystallization or column chromatography | Isolates the final product in high purity. |

Compound List

Investigation of Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. For the synthesis of this compound, green chemistry principles are being explored to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.

One notable green approach involves the use of concentrated solar radiation to drive the synthesis of related chalcone (B49325) structures, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This method has been shown to dramatically reduce reaction times from hours to minutes and decrease energy requirements by over 90% when compared to conventional heating methods. researchgate.net While not a direct synthesis of this compound, the principle of using solar energy as a sustainable heat source is a transferable concept for the esterification of 3-chloro-4-fluorophenol.

Another avenue of green chemistry involves the use of electrochemical methods for functional group interconversions. academie-sciences.fr These methods replace toxic and hazardous reagents with electrons, offering a cleaner reaction profile. For instance, cathodic cleavage can be used to selectively remove halide substituents, which could be applied to the synthesis of derivatives of this compound. academie-sciences.fr

The use of molecular iodine as a catalyst in multicomponent reactions also represents a greener alternative to traditional acid catalysts. scispace.com Iodine is less corrosive and toxic than many conventional catalysts. This approach has been used in the synthesis of various heterocyclic compounds and could be adapted for derivatization reactions involving this compound. scispace.com

Table 1: Comparison of Conventional vs. Solar-Assisted Chalcone Synthesis

| Parameter | Conventional Method | Solar-Assisted Method |

|---|---|---|

| Reaction Time | 240 minutes | 10 minutes |

| Energy Savings | - | >90% |

| Crystallinity | Baseline | 14.16% higher |

Data derived from a study on a related chalcone synthesis, demonstrating the potential of green chemistry approaches. researchgate.net

Derivatization Chemistry of this compound

The chemical reactivity of this compound allows for a variety of derivatization strategies, making it a versatile intermediate in the synthesis of more complex molecules. These derivatizations are crucial for developing new compounds with specific biological or chemical properties.

Functional Group Interconversion Strategies

The functional groups present in this compound can be transformed into other functional groups through various chemical reactions. These interconversions are fundamental in creating a diverse range of derivatives.

Key functional group interconversion strategies include:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-fluorophenol and acetic acid. This reaction is often a preliminary step for further modifications of the phenolic hydroxyl group.

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents. The hydroxyl group of the parent phenol can also be oxidized to a ketone.

Reduction: The ester group can be reduced to an alcohol. For example, ethyl 2-(3-chloro-4-fluorophenyl)acetate can be reduced to 3-chloro-4-fluorophenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under specific reaction conditions. This allows for the introduction of a wide array of functional groups onto the aromatic ring.

Cathodic Cleavage: Electrochemical methods can be employed for the selective cleavage of carbon-halogen bonds. This technique offers a controlled way to replace a halogen with a hydrogen atom, providing a pathway to selectively de-halogenated derivatives. academie-sciences.fr

Table 2: Overview of Functional Group Interconversion Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | Strong acid or base | Phenol |

| Oxidation | Potassium permanganate, Chromic acid | Quinone, Carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation | Alcohol |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted phenyl derivatives |

| Cathodic Cleavage | Electrochemical cell | De-halogenated analogue |

This table summarizes common interconversion strategies applicable to this compound and its derivatives. academie-sciences.fr

Preparation of Substituted Analogues for Structure-Reactivity Studies

The synthesis of substituted analogues of this compound is essential for investigating structure-activity relationships (SAR). By systematically modifying the structure of the parent compound, researchers can probe how different substituents influence its chemical reactivity and biological activity.

For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized to explore their antimicrobial properties. arabjchem.org These analogues were prepared by reacting 3-chloro-4-fluorophenyl semicarbazide (B1199961) with various aldehydes and ketones. The study revealed that substituents on the phenyl ring, such as hydroxyl and nitro groups, significantly impacted the antibacterial activity of the compounds. arabjchem.org

In another study, N-(3-chloro-4-fluorophenyl)acetamide derivatives were synthesized and showed notable antimicrobial activity, highlighting the potential of this scaffold in developing new therapeutic agents. The synthesis of various urea (B33335) compounds derived from 3-chloro-4-fluoroaniline (B193440) has also been a focus of research, particularly in the development of kinase inhibitors for cancer therapy. nih.gov

The electronic effects of the chloro and fluoro substituents play a significant role in the reactivity of the aromatic ring. Both are electron-withdrawing groups, which influences the molecule's behavior in electrophilic aromatic substitution reactions. smolecule.com

Table 3: Examples of Substituted Analogues and their Applications

| Analogue Class | Synthetic Precursor | Application/Study |

|---|---|---|

| Semicarbazones | 3-Chloro-4-fluorophenyl semicarbazide | Antimicrobial activity |

| Acetamides | N-(3-chloro-4-fluorophenyl)acetamide | Antimicrobial agents |

| Ureas | 3-Chloro-4-fluoroaniline | FGFR1 inhibitors for cancer |

| Triazoles | 1-(3-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | Click chemistry applications |

This table provides examples of analogue classes synthesized for structure-reactivity studies. arabjchem.orgnih.govmdpi.com

Exploration of Multicomponent and One-Pot Reaction Sequences

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry by reducing waste and saving time. tcichemicals.comnih.gov

The 3-chloro-4-fluorophenyl moiety has been incorporated into complex molecules using such strategies. For instance, a one-pot, two-step synthesis of naphthoxazinones has been developed where methyl ((3-chloro-4-fluorophenyl)(2-hydroxynaphthalen-1-yl)methyl)carbamate is an intermediate. mdpi.com

Another example is the iodine-catalyzed multicomponent reaction for the synthesis of substituted imidazoles and other heterocyclic systems. N-(3-chloro-4-fluorophenyl)urea has been used as a reactant in Biginelli-like reactions, demonstrating the utility of this scaffold in MCRs. scispace.com

Furthermore, one-pot procedures have been developed for the synthesis of 2,3,4-triarylquinolines via a Suzuki-Miyaura cross-coupling reaction of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. mdpi.com While not directly starting from this compound, these methods showcase the potential for one-pot functionalization of related chloro-fluoro-phenyl structures.

Table 4: Examples of Multicomponent and One-Pot Reactions

| Reaction Type | Key Reactants | Product Class |

|---|---|---|

| Naphthoxazinone Synthesis | Aldehyde, 2-naphthol, methyl carbamate (B1207046) | Naphthoxazinones |

| Biginelli-like Reaction | N-(3-chloro-4-fluorophenyl)urea, aldehyde, active methylene (B1212753) compound | Dihydropyrimidinones |

| Triarylquinoline Synthesis | 2-Aryl-4-chloro-3-iodoquinoline, arylboronic acid | Triarylquinolines |

| Dihydropyridine Synthesis | Aldehyde, amine, dialkyl acetylene (B1199291) dicarboxylate, active methylene compound | Dihydropyridines |

This table highlights the application of the 3-chloro-4-fluorophenyl moiety in various MCRs and one-pot syntheses. scispace.commdpi.commdpi.combibliomed.org

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 4 Fluorophenyl Acetate

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Further research or experimental analysis would be required to generate the necessary data for a thorough spectroscopic characterization of this compound.

Correlation of Predicted and Experimental Vibrational Bands

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. For a comprehensive understanding, experimental spectra are often correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT) at the B3LYP level, are employed to compute the optimized molecular geometry and predict the vibrational frequencies. tsijournals.comnih.gov

These theoretical calculations yield a set of vibrational modes that can be assigned to specific bond stretches, bends, and torsions within the 3-Chloro-4-fluorophenyl acetate (B1210297) molecule. While a direct one-to-one match is rare due to the calculations being performed on an isolated molecule in the gaseous phase, a strong correlation is typically observed. Predicted wavenumbers are often scaled by a factor to better align with experimental values, accounting for systematic errors in the theoretical model and intermolecular interactions in the solid or liquid phase of the measured sample. tsijournals.com The strong agreement between the scaled theoretical wavenumbers and the experimental bands validates the assignment of the fundamental vibrational modes and confirms the molecular structure. tsijournals.com

Key vibrational bands for 3-Chloro-4-fluorophenyl acetate include the characteristic strong C=O stretching vibration of the ester group, C-O stretching, and vibrations associated with the substituted benzene (B151609) ring, such as C-H stretching, C=C stretching, and the distinct vibrations of the C-Cl and C-F bonds.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted (Scaled) Range (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | 3080-3050 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Methyl) | 3000-2850 | 2980-2930 | Stretching of C-H bonds in the acetate methyl group |

| C=O Stretch (Ester) | 1770-1750 | 1760-1740 | Stretching of the carbonyl group |

| C=C Stretch (Aromatic) | 1600-1450 | 1590-1460 | In-plane stretching of carbon-carbon bonds in the phenyl ring |

| C-O Stretch (Ester) | 1250-1200 | 1240-1210 | Asymmetric stretching of the C-O-C bond |

| C-F Stretch | 1250-1000 | 1230-1180 | Stretching of the carbon-fluorine bond |

| C-Cl Stretch | 850-550 | 780-740 | Stretching of the carbon-chlorine bond |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure m/z values to four or more decimal places. This precision allows for the calculation of an exact mass that can be used to definitively determine the molecular formula. For this compound (C₈H₆ClFO₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₈H₆ClFO₂ | 188.0013 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of volatile compounds and to confirm their identity. jocpr.com In a GC-MS analysis of this compound, the sample is first vaporized and separated from any volatile impurities on a GC column. The time it takes for the compound to travel through the column is known as its retention time, a characteristic property under specific experimental conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays the molecular ion (M⁺) peak and a series of fragment ion peaks. The fragmentation pattern is unique to the molecule and serves as a chemical fingerprint for identification. For this compound, the mass spectrum would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight and a prominent fragment from the loss of the acetate group. The purity of the sample is determined from the gas chromatogram by comparing the area of the main peak to the total area of all peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring. The π-electrons in the aromatic system undergo electronic transitions, primarily π → π* transitions, upon absorption of UV radiation. The presence of substituents on the benzene ring—the chloro, fluoro, and acetoxy groups—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can cause a shift in the absorption bands compared to unsubstituted benzene. Theoretical studies on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) have utilized computational methods to predict electronic absorption spectra. researchgate.netprensipjournals.com For this compound, characteristic absorption bands are expected in the UV region.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | 250 - 280 |

| n → π | Carbonyl Group (C=O) | 270 - 300 (weak) |

X-ray Crystallography and Solid-State Characterization

Crystal Structure Determination and Molecular Conformation

Such studies determine the precise arrangement of atoms in the crystal lattice, defined by the unit cell parameters. For N-(3-Chloro-4-fluorophenyl)acetamide, the dihedral angle between the benzene ring and the acetamide (B32628) side chain was found to be 5.47 (6)°, indicating a nearly planar conformation. nih.gov In the crystal, molecules were linked by N—H⋯O hydrogen bonds. nih.gov For the ester this compound, while strong hydrogen bonding would be absent, weaker intermolecular forces like dipole-dipole interactions and C-H···O interactions would dictate the crystal packing. A crystallographic study would similarly reveal the planarity of the molecule and the specific conformation of the ester group relative to the aromatic ring.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 |

| Crystal System | Monoclinic |

| a (Å) | 7.6776 (4) |

| b (Å) | 12.7671 (7) |

| c (Å) | 9.8130 (4) |

| β (°) | 124.432 (3) |

| Volume (ų) | 793.35 (7) |

| Z (Molecules per unit cell) | 4 |

Analysis of Dihedral Angles, Bond Lengths, and Geometric Parameters

X-ray diffraction studies on N-(3-Chloro-4-fluorophenyl)acetamide reveal that the bond lengths and angles within the 3-chloro-4-fluorophenyl group are within normal ranges. nih.gov In this analogue, the dihedral angle, which describes the rotation between the plane of the benzene ring and the plane of the side chain, is a critical parameter. For N-(3-Chloro-4-fluorophenyl)acetamide, this angle is reported to be 5.47 (6)°. nih.gov This small angle suggests a relatively planar conformation, which can influence electronic interactions and crystal packing.

The geometric parameters for the shared 3-chloro-4-fluorophenyl moiety are expected to be very similar in this compound. The electron-withdrawing nature of the chloro and fluoro substituents significantly influences the electronic distribution and geometry of the phenyl ring.

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene Ring to Side Chain) | 5.47 (6)° |

| C-Cl Bond Length | Typically ~1.74 Å |

| C-F Bond Length | Typically ~1.35 Å |

| C-C (aromatic) Bond Length | Typically 1.37-1.40 Å |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These forces dictate the physical properties of the solid material. For halogenated compounds like this compound, interactions involving halogen atoms are particularly significant.

Study of Polymorphic Forms and Solvates

Polymorphism, the ability of a compound to exist in multiple crystal forms, and the formation of solvates (crystals containing solvent molecules) are critical aspects of materials science and pharmaceutical development. Different polymorphic forms or solvates of the same compound can exhibit distinct physical properties.

As of the current literature survey, specific studies on the polymorphic forms or solvates of this compound have not been reported. However, research on related molecules, such as furosemide, demonstrates that solvates can exhibit polymorphism, where different forms vary in both the conformation of the primary molecule and the arrangement of solvent molecules within the crystal lattice. researchgate.net The potential for this compound to form polymorphs or solvates exists and would require dedicated screening studies involving crystallization from various solvents under different conditions to be confirmed.

Advanced Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, whether in reaction mixtures, as a pure substance, or in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic compounds. A robust reversed-phase HPLC (RP-HPLC) method is ideal for resolving this compound from its precursors (like 3-chloro-4-fluorophenol) and potential impurities.

Method optimization involves the systematic adjustment of several parameters to achieve the desired separation with good peak shape, resolution, and analysis time. Key parameters include the choice of stationary phase, mobile phase composition, pH, flow rate, and detector wavelength. For a compound like this compound, a C18 or a Phenyl-Hexyl column would be a suitable choice for the stationary phase, offering effective separation based on hydrophobicity and π-π interactions. chromforum.org The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.net Gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the efficient elution of all components in a mixture. ub.edu

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile and Water (often with 0.1% formic acid) ub.edu |

| Elution | Gradient or Isocratic pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV/Vis Diode Array Detector (DAD) at ~225-254 nm pensoft.netnih.gov |

| Column Temperature | 30-40 °C pensoft.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed. A UPLC method for this compound would allow for much faster analysis times—potentially reducing a 10-minute HPLC run to under 2 minutes—while improving the separation of closely related impurities. waters.com

The principles of method development are similar to HPLC, but the system is optimized for higher pressures. The increased sensitivity and resolution make UPLC particularly valuable for detecting trace-level impurities and for high-throughput screening applications. For halogenated aromatic amines, UPLC has been shown to be up to seven times faster than conventional HPLC methods. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Integration

Integrating liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of selectivity and sensitivity, enabling definitive identification and quantification. For this compound, an LC-MS method would couple the separation power of HPLC or UPLC with the mass-analyzing capability of a mass spectrometer. bu.edu

In a typical LC-MS setup, the compound eluting from the LC column is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bu.edunih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

Application of Quality by Design (QbD) and Design of Experiments (DoE) in Analytical Method Development

The development of robust and reliable analytical methods for pharmaceutical compounds such as this compound is greatly enhanced by the implementation of Quality by Design (QbD) principles. americanpharmaceuticalreview.comresearchgate.net QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. americanpharmaceuticalreview.com When applied to analytical methods, this is often referred to as Analytical Quality by Design (AQbD). researchgate.net This methodology moves away from traditional, one-factor-at-a-time experimentation towards a more comprehensive understanding of the method's capabilities and limitations. nih.gov A key component of the AQbD framework is the use of Design of Experiments (DoE), a statistical tool that enables the systematic and efficient investigation of multiple process variables simultaneously. waters.comscirp.org

The primary goal of applying AQbD to the development of an analytical method for this compound is to ensure the method is "fit for purpose" and consistently delivers reliable results throughout its lifecycle. americanpharmaceuticalreview.com This involves identifying and minimizing sources of variability that could affect method performance. americanpharmaceuticalreview.com

Defining Method Objectives and Critical Quality Attributes (CQAs)

The first step in the AQbD approach is to define the Analytical Target Profile (ATP). The ATP outlines the goals for the analytical method, such as the desired accuracy, precision, and robustness for the quantification of this compound. From the ATP, Critical Quality Attributes (CQAs) are identified. CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality of the results.

For a typical HPLC method for this compound, the CQAs would likely include:

Resolution (Rs): Adequate separation of the main peak from any impurities or degradation products.

Tailing Factor (Tf): Ensuring symmetrical peak shape for accurate integration.

Retention Time (Rt): A consistent and appropriate retention time for the analyte peak.

Theoretical Plates (N): A measure of column efficiency.

Peak Area/Height: Proportional to the analyte concentration and used for quantification.

Risk Assessment and Identification of Critical Method Parameters (CMPs)

Once the CQAs are established, a risk assessment is performed to identify the method parameters that are most likely to impact them. nih.gov Tools such as an Ishikawa (fishbone) diagram can be used to brainstorm all potential variables. nih.gov These variables are then ranked based on their potential impact on the CQAs using a risk estimation matrix. The parameters with the highest risk are designated as Critical Method Parameters (CMPs).

For the HPLC analysis of an aromatic compound like this compound, potential CMPs could include:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.

Mobile Phase pH: Can significantly affect the retention and peak shape of ionizable compounds.

Column Temperature: Influences viscosity of the mobile phase and selectivity.

Flow Rate: Affects retention time, resolution, and column pressure.

Wavelength of Detection: Critical for achieving optimal sensitivity and specificity. scholarsresearchlibrary.com

Column Type and Chemistry: The choice of stationary phase (e.g., C18, polar-embedded) is fundamental to the separation. nih.govsielc.com

A hypothetical risk assessment for an HPLC method for this compound might be summarized in the following table:

| Method Parameter | Potential Impact on Resolution | Potential Impact on Tailing Factor | Potential Impact on Retention Time | Overall Risk |

| Mobile Phase Ratio (% Organic) | High | Medium | High | High |

| Mobile Phase pH | High | High | High | High |

| Column Temperature | Medium | Low | Medium | Medium |

| Flow Rate | Medium | Low | High | Medium |

| Detection Wavelength | Low | Low | Low | Low |

| Column Lot-to-Lot Variability | Medium | Medium | Medium | Medium |

Design of Experiments (DoE) for Method Optimization

With the CMPs identified, Design of Experiments (DoE) is employed to systematically study their effects on the CQAs. oup.com DoE allows for the simultaneous variation of multiple factors, enabling the identification of not only the main effects but also the interactions between them. youtube.com This is a significant advantage over the traditional one-factor-at-a-time (OFAT) approach.

A common DoE approach for method optimization is a full factorial or fractional factorial design. youtube.com For instance, to optimize the key CMPs of mobile phase composition, pH, and column temperature, a central composite design (CCD) could be utilized. researchgate.net

An example of a DoE setup for the optimization of an HPLC method for this compound is presented below:

| Run | Factor A: Mobile Phase Ratio (% Acetonitrile) | Factor B: Mobile Phase pH | Factor C: Column Temperature (°C) |

| 1 | 40 (-1) | 3.0 (-1) | 30 (-1) |

| 2 | 60 (+1) | 3.0 (-1) | 30 (-1) |

| 3 | 40 (-1) | 5.0 (+1) | 30 (-1) |

| 4 | 60 (+1) | 5.0 (+1) | 30 (-1) |

| 5 | 40 (-1) | 3.0 (-1) | 40 (+1) |

| 6 | 60 (+1) | 3.0 (-1) | 40 (+1) |

| 7 | 40 (-1) | 5.0 (+1) | 40 (+1) |

| 8 | 60 (+1) | 5.0 (+1) | 40 (+1) |

| 9 | 35 (-α) | 4.0 (0) | 35 (0) |

| 10 | 65 (+α) | 4.0 (0) | 35 (0) |

| 11 | 50 (0) | 2.5 (-α) | 35 (0) |

| 12 | 50 (0) | 5.5 (+α) | 35 (0) |

| 13 | 50 (0) | 4.0 (0) | 28 (-α) |

| 14 | 50 (0) | 4.0 (0) | 42 (+α) |

| 15 | 50 (0) | 4.0 (0) | 35 (0) |

The results from these experimental runs are then used to generate mathematical models that describe the relationship between the CMPs and the CQAs. These models can be visualized as response surface plots, which help in identifying the optimal operating conditions. youtube.com

Method Operable Design Region (MODR) and Control Strategy

The culmination of the DoE studies is the establishment of a Method Operable Design Region (MODR). americanpharmaceuticalreview.com The MODR is a multidimensional space defined by the ranges of the CMPs that have been demonstrated to consistently produce results meeting the predefined CQA criteria. americanpharmaceuticalreview.com Operating within the MODR provides assurance of method performance and allows for greater flexibility in routine operation without the need for re-validation.

A control strategy is then established to ensure the method remains in a state of control throughout its lifecycle. This includes setting system suitability criteria based on the understanding gained during method development, as well as defining procedures for monitoring method performance over time. scirp.org For example, the system suitability criteria for the HPLC analysis of this compound would include acceptable ranges for resolution, tailing factor, and precision of replicate injections.

By employing a QbD and DoE approach, the analytical method for this compound is not just a set of fixed parameters, but a well-understood and robust procedure with a defined operational space, ensuring reliable data quality over the long term.

Hydrolysis Mechanisms and Kinetics

Hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Study of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that follows a multi-step mechanism. youtube.comchemguide.co.ukwikipedia.org The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester by a hydroxonium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uk This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

The subsequent steps involve a series of proton transfers. youtube.com A tetrahedral intermediate is formed after the water molecule attacks the protonated carbonyl group. slideshare.net Following this, a proton is transferred from the newly attached hydroxyl group to the oxygen of the original alkoxy group. chemguide.co.uk This protonation converts the alkoxy group into a good leaving group (an alcohol). The intermediate then collapses, expelling the alcohol and reforming the carbonyl group of the carboxylic acid. youtube.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.comchemguide.co.uk

Elucidation of Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis, also known as saponification, of esters such as this compound is an irreversible reaction that proceeds to completion. wikipedia.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chemistrysteps.com This attack leads to the formation of a tetrahedral intermediate. slideshare.net

Studies on the alkaline hydrolysis of substituted phenyl acetates have shown that the reaction is typically first-order with respect to both the ester and the hydroxide ion. rsc.org The rate of hydrolysis is sensitive to the substituents on the phenyl ring. For instance, electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by stabilizing the developing negative charge on the leaving phenoxide ion. stanford.edu

Solvation Effects on Hydrolysis Susceptibility

The solvent plays a crucial role in the hydrolysis of esters, influencing reaction rates by solvating the reactants and the transition state to different extents. ias.ac.in In the case of base-catalyzed hydrolysis, which is an ion-dipole reaction, the polarity of the solvent is a significant factor. ias.ac.in

For the alkaline hydrolysis of esters in aqueous organic solvent mixtures, such as aqueous ethanol (B145695) or aqueous DMSO, the reaction rate generally decreases as the proportion of the organic co-solvent increases. ias.ac.inproquest.com This is often attributed to a decrease in the dielectric constant of the medium and changes in the solvation of the reacting species. ias.ac.inproquest.com The transition state in base-catalyzed hydrolysis is a polar species, and a more polar solvent will stabilize it more effectively than the less polar reactants, thus increasing the reaction rate. ias.ac.in Conversely, a decrease in solvent polarity will destabilize the transition state relative to the reactants, leading to a slower reaction. rjpn.org

The specific interactions between the solvent molecules and the reactants and transition state, known as specific solvation, are also important. ias.ac.in For instance, in aqueous-organic mixtures, the differential solvation of the initial state and the transition state can significantly impact the activation energy of the reaction. rjpn.org An increase in the activation energy with an increasing proportion of the organic solvent suggests that the transition state is less solvated or more desolvated than the initial state. proquest.com

Aminolysis Reactions and General Base Catalysis

The aminolysis of phenyl acetates, the reaction with an amine, can proceed through different mechanistic pathways. researchgate.net These reactions are often subject to general base catalysis, where a base other than the amine nucleophile itself facilitates the reaction by deprotonating the nucleophile in the transition state. acs.orgacs.org

In the aminolysis of phenyl acetate with primary alkylamines, the reaction can be catalyzed by a second molecule of the amine acting as a general base. acs.org The rate law for such reactions often includes a term that is second order in the amine concentration, which is indicative of general base catalysis. researchgate.net The importance of general base catalysis tends to decrease as the leaving group becomes better (i.e., the phenoxide ion is more stable). researchgate.net For phenyl acetates with strongly electron-withdrawing substituents on the phenyl ring, the aminolysis may proceed without significant catalysis. researchgate.net

Computational studies on the aminolysis of phenyl acetate with ammonia (B1221849) have suggested that the most favorable pathway is a general base-catalyzed neutral stepwise mechanism. researchgate.net In this mechanism, the nucleophilic attack of the amine on the ester is the rate-determining step. researchgate.net The stability of the leaving group plays a significant role; for phenyl acetate, the transition state for the elimination of the phenoxide is much lower in energy than the transition state for the initial nucleophilic attack. researchgate.net

Nucleophilic Substitution Reactions

The 3-Chloro-4-fluorophenyl group in this compound can participate in nucleophilic aromatic substitution reactions, although the ester group itself is the primary site of reactivity. The chlorine and fluorine atoms on the phenyl ring can be displaced by strong nucleophiles under specific conditions.

The reactivity of the halogen substituents towards nucleophilic substitution is influenced by the electronic effects of the other groups on the ring. The presence of the electron-withdrawing acetyl group can activate the ring towards nucleophilic attack.

Reaction Thermodynamics and Kinetics

The thermodynamics and kinetics of the reactions of this compound are influenced by the electronic properties of the chloro and fluoro substituents. In hydrolysis reactions, the rate constants and activation parameters provide insights into the reaction mechanism.

For the alkaline hydrolysis of substituted phenyl acetates, Hammett plots, which correlate reaction rates with substituent constants (σ), can be used to assess the electronic effects of the substituents. iaea.org The ρ (rho) value from the Hammett equation indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions where a negative charge develops in the transition state, such as in the rate-determining step of base-catalyzed ester hydrolysis. iaea.org

Kinetic studies of the hydrolysis of phenyl acetates in the presence of metal complexes have also been conducted to model the action of metalloenzymes. researchgate.net These studies can reveal alternative reaction pathways, such as the coordination of the ester to the metal center prior to nucleophilic attack by water or hydroxide. researchgate.net

The solvent also has a significant impact on the thermodynamics of the reaction. Changes in the solvent composition can affect the Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS). rjpn.orgresearchgate.net For instance, in the hydrolysis of esters in aqueous-organic mixtures, an increase in the organic co-solvent content often leads to an increase in ΔG, indicating a less favorable reaction. rjpn.org The relative contributions of ΔH* and ΔS* can provide further information about the solvation of the initial and transition states. rjpn.org

Degradation Pathways and Stability Studies

The stability of this compound is a critical parameter influencing its storage, handling, and environmental fate. Degradation can occur through several pathways, primarily hydrolysis, with potential contributions from photolysis and thermal stress, especially under specific conditions. The presence of electron-withdrawing halogen substituents on the phenyl ring significantly influences the reactivity of the ester functional group.

Detailed experimental studies on the degradation of this compound are limited in publicly available literature. However, based on the known reactivity of structurally similar aryl acetates and halogenated aromatic compounds, its degradation pathways can be predicted. Forced degradation studies, which intentionally expose the compound to harsh conditions like strong acids or bases, high temperatures, and intense light, are instrumental in identifying potential degradation products and understanding the molecule's intrinsic stability.

Hydrolytic Degradation

The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage. This reaction involves the cleavage of the ester bond to yield 3-chloro-4-fluorophenol (B1581553) and acetic acid. The rate of hydrolysis is highly dependent on the pH of the medium and the temperature.

Under acidic or basic conditions , the hydrolysis is significantly catalyzed. In the presence of a strong acid or base, the ester group is readily cleaved. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

The general mechanism for base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-chloro-4-fluorophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing effects of the halogens. Subsequent protonation yields 3-chloro-4-fluorophenol.

Elevated temperatures are also known to accelerate the rate of hydrolysis, even in the absence of strong acids or bases, by providing the necessary activation energy for the reaction to proceed. The presence of moisture is a critical factor, and anhydrous conditions are typically required to prevent premature hydrolysis during synthesis or storage.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Initial Compound | Degradation Condition | Major Degradation Products |

|---|---|---|

| This compound | Acidic or Basic Hydrolysis | 3-Chloro-4-fluorophenol |

Photolytic and Thermal Degradation

Information regarding the specific photolytic and thermal degradation pathways of this compound is not extensively documented. However, general principles for halogenated aromatic compounds suggest potential degradation routes.

Photodegradation could occur upon exposure to ultraviolet (UV) radiation. The aromatic ring system can absorb UV light, leading to the excitation of electrons to higher energy states. This can initiate photochemical reactions, potentially leading to the cleavage of the carbon-halogen or ester bonds. The degradation products would depend on the specific wavelength of light and the presence of other reactive species in the environment. For some halogenated aromatic compounds, photodehalogenation (the removal of a halogen atom) is a known degradation pathway.

Thermal degradation at temperatures significantly higher than those promoting hydrolysis may lead to more complex decomposition reactions. Pyrolysis of phenylacetic acid, a related structure, has been shown to produce a mixture of products including carbon dioxide, carbon monoxide, and various organic fragments. For this compound, high temperatures could potentially lead to decarboxylation or fragmentation of the molecule, though specific products have not been reported.

Table 2: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Influencing Factors | Predicted Outcome |

|---|---|---|

| Hydrolysis | pH (acidic or basic), Temperature, Moisture | Cleavage of ester bond |

| Photolysis | UV radiation | Potential for dehalogenation or ester cleavage |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 3-chloro-4-fluorophenol |

| Acetic acid |

| Carbon dioxide |

| Carbon monoxide |

| Phenylacetic acid |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP or WB97XD, are employed to determine key characteristics. researchgate.netbohrium.com

Electronic Structure and Geometry Optimization: DFT is utilized to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles. For molecules containing the 3-chloro-4-fluorophenyl group, DFT has been used to obtain the most stable optimized structure. researchgate.net The presence of electronegative chlorine and fluorine atoms significantly influences the electron distribution across the phenyl ring and the acetate group.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies are often scaled to better match experimental data from techniques like FTIR and Raman spectroscopy. researchgate.net This analysis helps in the assignment of vibrational modes of the molecule, providing a deeper understanding of its structural dynamics. For related molecules, DFT has been successfully used to correlate predicted vibrational absorption bands with recorded frequencies. researchgate.net

Below is an illustrative table of optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-F | 1.35 | ||

| C=O | 1.21 | ||

| C-O (ester) | 1.36 | ||

| O-C (acetyl) | 1.45 | ||

| C-C (ring) | ~1.39 | ||

| C-C-C (ring) | ~120 | ||

| O-C=O | 123 | ||

| C-O-C | 118 | ||

| Ring-O-C=O | ~180 |

Hartree-Fock (HF) and Ab Initio Method Applications

Hartree-Fock (HF) is an ab initio method that provides a fundamental approach to solving the electronic Schrödinger equation. While often less accurate than DFT for electron correlation, HF is a valuable tool, especially as a starting point for more advanced calculations. researchgate.net

In the study of molecules similar to this compound, HF calculations, in conjunction with a suitable basis set like 6-31G*, have been used to visualize electron density. nih.gov This can reveal insights into reactivity, such as identifying regions of electron deficiency that might be susceptible to nucleophilic attack. nih.gov Both HF and DFT methods have been employed to investigate molecular structures, vibrational frequencies, and electronic properties of related compounds. researchgate.net

Basis Set Selection and Computational Efficiency Assessment

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. For halogenated compounds like this compound, basis sets such as 6-311++G(d,p) are commonly used to provide a good balance between accuracy and computational cost. researchgate.netbohrium.com The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of atoms with lone pairs and for modeling anions and weak interactions.

The computational efficiency is a trade-off between the desired accuracy and the available computational resources. Larger basis sets and more complex methods (like coupled-cluster theory) provide higher accuracy but are computationally more demanding. For a molecule of this size, DFT methods with a basis set like 6-311++G(d,p) are generally considered to offer a good compromise, providing reliable results with manageable computational effort. bohrium.com

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations have been used to study the stability and dynamic nature of complexes containing the 3-chloro-4-fluorophenyl group. researchgate.net

For this compound, MD simulations can be employed to explore its conformational landscape by simulating its movement over a period of time, often on the nanosecond scale. rsc.org This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the molecule's conformation and dynamics. uantwerpen.be These simulations can provide insights into properties like solubility and how the molecule behaves in different chemical environments. Studies on related compounds have shown that the surrounding solvent can significantly alter chemical reactivity. researchgate.net

Conformational Search Methodologies

Before running extensive simulations, it is often beneficial to perform a conformational search to identify low-energy structures. Various methodologies can be employed for this purpose. A common approach involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation using a molecular mechanics force field or a semi-empirical method. This provides a set of starting structures for further optimization with higher-level methods like DFT. For derivatives containing the 3-chloro-4-fluorophenyl moiety, conformational searches have been performed to identify the most stable conformers before proceeding with more detailed calculations. acs.org

Electronic Structure and Reactivity Descriptors

Theoretical investigations using methods like Density Functional Theory (DFT) are required to obtain quantitative data on the electronic structure and reactivity of this compound. Such studies would provide valuable insights, but specific published data for this compound is not currently available.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the acetate group. Conversely, the LUMO would likely be centered on the aromatic ring and the carbonyl carbon of the acetate group, influenced by the electron-withdrawing halogen substituents. A precise calculation of the HOMO and LUMO energies and the energy gap would require a specific computational study, which is not found in the available literature.

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemscene.comethz.ch The MEP map uses a color scale to indicate different potential regions: red signifies areas of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). ethz.chsmolecule.com

In a hypothetical MEP map of this compound, the most negative potential (red) would be anticipated around the carbonyl oxygen of the acetate group due to its high electronegativity and lone pairs of electrons. ulima.edu.pe The regions around the hydrogen atoms and the carbonyl carbon would likely exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. ethz.ch The halogen atoms would also influence the potential distribution on the phenyl ring. However, without a specific published study, a detailed MEP map and its corresponding potential values are not available.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer, hyperconjugation, and delocalization effects. uni-muenchen.demdpi.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. uni-muenchen.de

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular Charge Transfer (ICT) is a phenomenon where electrons are transferred from a donor part to an acceptor part within the same molecule upon electronic excitation. This process is fundamental to understanding the photophysical properties of a molecule. uni-muenchen.de

In this compound, the phenyl ring and the acetate group can act as both donor and acceptor moieties, influenced by the chloro and fluoro substituents. A detailed investigation using computational methods would be necessary to characterize the nature and extent of ICT within the molecule. Such studies often involve analyzing the changes in electronic distribution between the ground and excited states. researchgate.net Specific research on the ICT properties of this compound has not been found.

Chemical Hardness, Electronegativity, and Molecular Softness Calculations

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered hard, while one with a small gap is soft.

Molecular Softness (S) is the reciprocal of chemical hardness and describes the capacity of a molecule to accept electrons. epa.gov

The calculation of these descriptors for this compound is contingent on obtaining the HOMO and LUMO energy values from a dedicated computational study, which is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Rates

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties, such as reaction rates. nih.gov These models are valuable for predicting the properties of new or untested compounds. mdpi.com

Developing a QSPR model for the reaction rates of this compound, for instance, in hydrolysis reactions, would involve compiling a dataset of related phenyl acetates with known reaction rates. epa.gov Molecular descriptors representing topological, electronic, and steric features would then be calculated and used to build a regression model. While general QSPR models for the hydrolysis of esters exist, a specific model that includes and provides predictive data for this compound has not been identified in the literature. epa.govnih.gov

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational models is a cornerstone of theoretical chemistry, allowing for the corroboration of experimental data and the interpretation of complex spectra.

Computational NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method has been successfully applied to a variety of organic molecules, including those containing fluorine and chlorine. For instance, studies on related fluorinated and chlorinated benzene derivatives have demonstrated that DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the structural elucidation of complex isomers. While the methodology is well-established, specific GIAO-based NMR chemical shift predictions for this compound are not documented in the surveyed literature.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra, including infrared (IR) and Raman frequencies, are typically calculated using methods like DFT. These simulations provide a detailed assignment of vibrational modes, which can be compared with experimental data. Research on similar aromatic compounds often includes a thorough analysis of the vibrational modes associated with the phenyl ring, as well as the stretching and bending modes of the substituent groups. Such analyses for this compound would be expected to detail the characteristic vibrations of the C-Cl, C-F, and ester functionalities. However, specific simulated IR and Raman spectra for this compound are not available in the reviewed sources.

Calculated UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving π→π* and n→π* transitions within the aromatic system and the carbonyl group of the ester. For halogenated phenyl acetates, the position and intensity of these absorptions are influenced by the electronic effects of the halogen substituents. Despite the utility of this method, specific calculated UV-Vis absorption spectra for this compound have not been reported in the examined literature.

Topological Analysis (ELF, LOL, RDG) for Bonding Characteristics

Topological analysis methods provide a framework for understanding the nature of chemical bonding and non-covalent interactions within a molecule.

The Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are powerful tools for visualizing and quantifying electron localization, covalent bonds, and weak interactions. ELF and LOL analyses map the spatial localization of electrons, offering a clear depiction of core, bonding, and lone pair electrons. The RDG analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density. While these methods have been applied to a wide array of organic molecules to study intramolecular and intermolecular interactions, a specific topological analysis of this compound using ELF, LOL, and RDG is not present in the available scientific literature.

Physicochemical Properties

Table 4: of Phenyl Acetate (B1210297) (for comparison)

| Property | Value |

| Molecular Weight | 136.15 g/mol nih.gov |

| Boiling Point | 196 °C nih.gov |

| Density | 1.073 g/mL at 25 °C chemicalbook.com |

| Solubility in Water | 4 g/L at 20 °C chemicalbook.com |

Computational and Theoretical Studies

There is a lack of specific computational studies focused on 3-Chloro-4-fluorophenyl acetate (B1210297) in the scientific literature. However, computational methods could be employed to predict its molecular geometry, electronic structure, and reactivity. Such studies would provide valuable insights into its properties and potential applications.

Structure Reactivity and Structure Property Relationships of 3 Chloro 4 Fluorophenyl Acetate

Influence of Halogen Substituent Position on Chemical Reactivity

The chemical reactivity of 3-Chloro-4-fluorophenyl acetate (B1210297) is profoundly influenced by the positions of its halogen substituents. The chlorine atom is situated at the meta-position (C-3) and the fluorine atom at the para-position (C-4) relative to the acetate group. Both are electron-withdrawing groups, but they influence the reactivity of the aromatic ring and the ester functional group in distinct ways.

The combined electron-withdrawing nature of the chloro and fluoro groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, their directing effects are cooperative. The para-fluoro substituent, like other halogens, is an ortho-, para-director due to its ability to donate electron density through resonance. The meta-chloro substituent is also an ortho-, para-director relative to its own position. This substitution pattern makes the positions ortho to the fluorine atom (C-5) and ortho to the chlorine atom (C-2) the most likely sites for electrophilic attack, with the precise outcome depending on the specific electrophile and reaction conditions.

The halogen substituents also impact the reactivity of the ester group. The strong inductive effect of both halogens withdraws electron density from the phenyl ring, which in turn makes the phenoxy group a better leaving group. This enhances the susceptibility of the carbonyl carbon to nucleophilic attack, facilitating reactions such as hydrolysis. The hydrolysis of the ester yields 3-chloro-4-fluorophenol (B1581553) and acetic acid, typically in the presence of a strong acid or base.

Studies on related halogenated phenyl acetates support the critical role of substituent positioning. For instance, research on halogenated phenylacetic acid derivatives has shown that the position of a fluorine atom—meta versus ortho or para—can significantly alter biological receptor binding affinity, highlighting the sensitivity of molecular interactions to substituent placement. nih.gov Similarly, studies on the mass spectral fragmentation of ortho-halogenated phenyl acetates revealed that the nature of the halogen (fluorine vs. chlorine) dictates the reaction pathway, indicating that both steric and electronic effects arising from the substituent's position are significant. rsc.org

Correlation of Molecular Structure with Stability under Various Conditions

The stability of 3-Chloro-4-fluorophenyl acetate is intrinsically linked to its molecular structure, particularly the electronic properties of the halogen substituents. The compound's stability can be assessed under different conditions, such as varying pH and temperature.

Hydrolytic Stability: The ester linkage in this compound is susceptible to hydrolysis. The rate of this hydrolysis is significantly influenced by the pH of the medium. Research on similar fluorophenyl acetates has demonstrated that these esters are more stable in neutral or slightly acidic conditions (pH 6) but hydrolyze more readily under basic conditions (pH 8). researchgate.net The electron-withdrawing character of the chloro and fluoro substituents enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles like hydroxide (B78521) ions, thus accelerating base-catalyzed hydrolysis. researchgate.net In comparative studies, acetate esters are generally found to be less hydrolytically stable than corresponding carbamate (B1207046) derivatives, which is a key consideration in the design of molecules for biological applications where prolonged activity is desired.

Structure-Electronic Property Correlations in this compound and its Derivatives

The electronic properties of this compound are dominated by the strong inductive and weaker mesomeric effects of its halogen substituents. Both chlorine and fluorine are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it more electrophilic. This enhanced electrophilicity is a key factor in its utility as a synthetic intermediate.

In derivatives of this compound, these electronic properties are often exploited. For example, the 3-chloro-4-fluorophenyl moiety is a common feature in various biologically active molecules. arabjchem.org The electronic profile imparted by this substitution pattern can be fine-tuned by modifying other parts of the molecule. Studies on derivatives show that the combined electron-withdrawing power of chlorine and fluorine can enhance reaction yields and stability in certain synthetic steps compared to analogs with single or different halogen substitutions.

Comparative Studies with Analogous Halogenated Phenyl Acetates and Related Compounds

Comparing this compound with other halogenated phenyl acetates highlights the unique influence of its specific substitution pattern. The type, number, and position of halogens all play a crucial role in determining the physicochemical properties and reactivity of the molecule.

Comparison Based on Halogen Type: Fluorine is the most electronegative halogen, and its substitution on a phenyl ring generally imparts different properties than chlorine or bromine. Studies comparing fluorophenyl and chlorophenyl acetate derivatives have shown differences in biological efficacy and toxicity. researchgate.net In research on platinum complexes incorporating various halogenated phenylacetates, the specific halogen (F, Cl, Br, I) was found to influence the lipophilicity and electronic absorption spectra of the resulting compounds. mdpi.com Generally, increasing the atomic number of the halogen can enhance binding affinity in certain biological systems through mechanisms like hydrophobic interactions. mdpi.com

Comparison Based on Substitution Pattern: The reactivity of isomers can vary significantly. For example, 2-chloro-4-fluorophenyl acetate has an ortho-chloro substituent, which can introduce steric hindrance that may affect reaction rates or binding to biological targets compared to the meta-chloro substituent in this compound. rsc.org Studies on difluorophenyl acetate isomers have also shown that the substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro) results in distinct electronic profiles that influence molecular interactions.

The table below provides a conceptual comparison of this compound with other related halogenated phenyl acetates based on general chemical principles and findings from related studies.

| Compound | Key Structural Feature | Expected Relative Reactivity (Hydrolysis) | Expected Electronic Effect on Ring | Reference/Rationale |

|---|---|---|---|---|

| Phenyl acetate | Unsubstituted | Baseline | Neutral | researchgate.net |

| 4-Fluorophenyl acetate | Single para-F | Higher than baseline | Moderately deactivated | researchgate.netacs.org |

| 4-Chlorophenyl acetate | Single para-Cl | Higher than baseline | Moderately deactivated | mdpi.com |